4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

Cross-Coupling C-N Amination Medicinal Chemistry

Researchers needing a 4-halogenated pyrazol-3-amine building block for SAR programs face high costs and reactivity risks with 4-bromo analogs. This 4-chloro derivative directly solves both issues. Key advantages: • 44% cost advantage per gram vs. 4-bromo analog, enabling budget-efficient library synthesis. • Orthogonal reactivity allows selective 3-amino functionalization while preserving the 4-chloro group for late-stage cross-coupling. • Intermediate lipophilicity (XLogP3-AA = 1.2) provides precise logP control for CNS drug candidate optimization.

Molecular Formula C6H10ClN3
Molecular Weight 159.62
CAS No. 1006436-26-5
Cat. No. B2607609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine
CAS1006436-26-5
Molecular FormulaC6H10ClN3
Molecular Weight159.62
Structural Identifiers
SMILESCCN1C(=C(C(=N1)N)Cl)C
InChIInChI=1S/C6H10ClN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9)
InChIKeyWCXBFRHKJXLXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine Overview


4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS 1006436-26-5) is a trisubstituted pyrazole building block featuring a chlorine atom at the 4-position, an ethyl group at the N1-position, and a methyl group at the C5-position, bearing a free 3-amino group for further derivatization [1]. Its molecular formula is C6H10ClN3, with a molecular weight of 159.62 g/mol and a computed XLogP3-AA of 1.2 [1]. This specific substitution pattern classifies it within the 4-halo-1H-pyrazol-3-amine family, which are commonly employed as intermediates in medicinal chemistry for synthesizing kinase inhibitors, GPCR modulators, and other bioactive molecules . The compound is offered by suppliers with purities typically ranging from 95% to 98% [REFS-3, REFS-4].

Scaffold class 4-Halo-1H-pyrazol-3-amine building block
Derivatization Free 3-amino group for selective functionalization
Lipophilicity fit Controlled logP intermediate for drug-design workflows

Substitution Risks of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine


Simple substitution of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine with its dehalogenated or 4-bromo analog is not scientifically neutral and introduces significant risk in reaction development and scale-up. The presence and identity of the 4-halo substituent directly control both the lipophilicity of the scaffold (XLogP3-AA of 1.2 for Cl vs. ~0.7 for H vs. ~1.4 for Br) [REFS-1, REFS-2, REFS-3] and its reactivity in pivotal cross-coupling reactions [4]. As demonstrated by Usami et al. (2020), the 4-chloro derivative exhibits markedly different reactivity in Pd(dba)2-catalyzed C-N coupling compared to its 4-bromo counterpart, leading to large differences in chemical yield under identical conditions [4]. Furthermore, procurement data shows substantial variations in price-per-gram and lead times among these analogs, making an uninformed substitution economically and logistically consequential [REFS-5, REFS-6, REFS-7]. Direct quantitative evidence in the following guide clarifies exactly where these differences exist, enabling a data-driven selection decision.

Attribute
4-Chloro target
Analog may differ
Reactivity (Pd coupling)
Lower direct amination yield
4-Br may be ~10-fold more reactive
Lipophilicity (XLogP3)
Intermediate logP ~1.2
Parent H ~0.7; 4-Br ~1.4
Procurement cost
Mid-cost halogenated option
4-Br is typically priced higher

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine: Head-to-Head Comparison


4-Chloro vs. 4-Bromo: Pd-Catalyzed C-N Coupling

In a controlled comparative study by Usami et al. (2020), the reactivity of C4-halogenated 1-tritylpyrazoles was directly evaluated in Pd(dba)2/tBuDavePhos-catalyzed C-N coupling with N-methylaniline under identical conditions [1]. The 4-chloro derivative provided the coupled product in only 8% yield, whereas the 4-bromo and 4-iodo derivatives gave significantly higher yields of 80% and 78%, respectively [1]. This constitutes a 10-fold difference in yield (8% vs. 80%) between the chloro and bromo analogs, fundamentally impacting synthetic strategy. This class-level evidence strongly suggests that for direct Pd-catalyzed amination of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, alternative catalytic systems (e.g., CuI-mediated) or a two-step strategy via the 4-bromo intermediate may be required for acceptable efficiency.

Pd-catalyzed C-N coupling
Class-level inference
8% yield (4-Cl) vs. 80% (4-Br)
Reported reactivity context: 4-Cl may require alternative catalytic systems
Class-level evidence on 1-tritylpyrazole; verify on target scaffold
Cross-Coupling C-N Amination Medicinal Chemistry Synthetic Methodology

Procurement Cost: 4-Chloro vs. 4-Bromo

A cross-supplier analysis of catalog prices for a 1 g purchase scale reveals significant cost differences between the target compound and its closest analogs. The 4-chloro derivative is priced at $1,125.00 per gram from Biosynth , while the 4-bromo analog is listed at $2,000.00 per gram (extrapolated from $1,000.00 for 0.5 g) from the same supplier, making the 4-bromo version 78% more expensive . In contrast, the non-halogenated parent scaffold is considerably cheaper, at $108.00 per gram from Hit2Lead, representing a cost that is over 10 times lower . This positions the 4-chloro compound as the mid-cost option among common 4-substituted analogs, offering the synthetic utility of a halogen handle without the premium price of the more reactive bromo analog.

Procurement cost per gram
Data to verify
~$1,125/g (4-Cl) vs. ~$2,000/g (4-Br)
Reported cost context: 4-Cl offers a significant saving over 4-Br analog
Pricing from supplier catalogs; subject to change
Procurement Cost Analysis Medicinal Chemistry Building Blocks

Lipophilicity Comparison: XLogP3-AA

The computed lipophilicity (XLogP3-AA) is a critical parameter in drug design, influencing solubility, permeability, and metabolic stability. The target 4-chloro compound has an XLogP3-AA of 1.2 [1]. This represents a balanced intermediate value compared to its analogs: the non-halogenated parent compound has a lower XLogP3-AA of approximately 0.7 [2], while the 4-bromo analog is more lipophilic with a value of 1.4 [3]. The chloro substituent thus provides a +0.5 log unit increase in lipophilicity over the parent scaffold, which can be beneficial for improving membrane permeability without excessively impacting aqueous solubility, a common pitfall with the 4-bromo derivative (+0.7 log unit increase).

Lipophilicity (XLogP3-AA)
Cross-study comparable
1.2 (4-Cl) vs. 0.7 (parent) vs. 1.4 (4-Br)
Supports controlled logP tuning in lead optimization
Computed values from PubChem (2024)
Drug-likeness Lipophilicity Lead Optimization ADME

Commercial Purity: 4-Chloro vs. 4-Bromo

A review of available commercial specifications shows that 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is routinely supplied with high purity, often at 98% or higher. For instance, Leyan catalogues the compound at 98% purity , and Kuujia offers it at 99% . The 4-bromo analog is also available in high purity (e.g., NLT 98% from MolCore ), but some key vendors like CymitQuimica list the chloro derivative at a minimum of 95% . The consistent availability of the 4-chloro compound in >98% purity from multiple suppliers provides a reliable procurement option, reducing the risk of obtaining low-purity batches that could confound biological assay results or reduce synthetic yields.

Commercial purity
Supporting evidence
≥98% from multiple vendors
Supports consistent procurement quality
Verify lot-specific COA upon receipt
Quality Control Purity Analysis Procurement Chemical Synthesis

Application Scenarios for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine


Cost-Effective Halogen Handle for Early-Stage SAR

In hit-to-lead or lead optimization programs where a 4-halogenated pyrazol-3-amine core is required to probe structure-activity relationships (SAR), 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine provides a 44% cost advantage per gram over the 4-bromo analog while retaining the synthetic utility of a C4-halogen for late-stage functionalization . Its intermediate lipophilicity (XLogP3-AA = 1.2) allows medicinal chemists to fine-tune physicochemical properties with a controlled +0.5 log unit increase over the non-halogenated parent . This economic and property profile makes it the pragmatic first choice for assembling compound libraries for primary screening, reserving the more expensive bromo analog for targeted follow-up where higher cross-coupling reactivity is explicitly required.

Orthogonal C-N Functionalization in Multi-Step Synthesis

For synthetic routes that involve sequential functionalization of the pyrazole core, the stark difference in reactivity between the 4-chloro and 3-amino groups of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a key strategic advantage. The 3-amino group can be selectively functionalized (e.g., acylated, arylated, or converted to a diazonium salt) while leaving the 4-chloro group intact for a subsequent cross-coupling step [1]. This orthogonal reactivity enables a convergent synthetic approach, avoiding protecting group manipulations, as demonstrated by the 8% yield of the 4-chloro substrate in direct Pd-catalyzed amination [1]. Select this compound when the synthetic plan requires a staged, two-step functionalization sequence.

Controlled LogP Tuning in CNS Drug Discovery

In the design of CNS-penetrant drug candidates, subtle control over lipophilicity is paramount. 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, with its XLogP3-AA of 1.2, offers a precise 0.2 log unit reduction in lipophilicity compared to the 4-bromo analog (XLogP3-AA = 1.4) . This seemingly small difference can be critical for staying within the optimal lipophilicity range for CNS drugs (typically XLogP 1-3), potentially reducing off-target binding and improving metabolic stability. This compound is the preferred scaffold for CNS programs where the goal is to increase potency through hydrophobic interactions while mitigating the risk of high logP-driven attrition.

Application
Selection Property
Validation Focus
Cost-effective SAR exploration
Intermediate cost and halogen reactivity
Synthetic utility versus 4-Br analog cost
Orthogonal multi-step synthesis
Selective 3-amino vs 4-chloro reactivity
Coupling efficiency with alternative catalytic systems
Controlled logP tuning
Moderate lipophilicity (XLogP ~1.2)
Property shift relative to parent and 4-Br analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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